molecular formula C16H15Cl2NO5S B2816464 2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid CAS No. 743451-78-7

2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B2816464
CAS No.: 743451-78-7
M. Wt: 404.26
InChI Key: GTIRTRWMHRGQSY-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid” is a chemical compound with the CAS Number: 743451-78-7 . It has a molecular weight of 404.27 and is typically stored at room temperature . The compound is usually in the form of a powder .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H15Cl2NO5S/c1-24-11-4-2-10 (3-5-11)6-7-19-25 (22,23)15-8-12 (16 (20)21)13 (17)9-14 (15)18/h2-5,8-9,19H,6-7H2,1H3, (H,20,21) . This code provides a detailed representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s molecular weight is 404.27 .

Scientific Research Applications

Toxicological Assessment

Research into benzoic acid derivatives, including compounds similar to 2,4-Dichloro-5-{[2-(4-methoxyphenyl)ethyl]sulfamoyl}benzoic acid, has assessed their toxic properties. Studies have shown that these compounds can have a range of toxic effects, predominantly affecting the hepatorenal system when administered subchronically. These findings underscore the importance of understanding the toxicological profiles of such compounds for safety and environmental considerations (Gorokhova et al., 2020).

Biodegradation and Environmental Impact

The environmental persistence and degradation pathways of similar compounds have been explored, with studies detailing the biodegradation mechanisms by specific microbial strains. For example, the degradation of chlorimuron-ethyl by Rhodococcus sp. highlights the potential for microbial remediation strategies to mitigate the environmental impact of such chemicals, suggesting avenues for research into the degradation of this compound derivatives (Li et al., 2016).

Pharmacological Potentials

Some derivatives of this compound have been investigated for their antidiabetic activity, demonstrating significant inhibitory effects on key enzymes involved in carbohydrate metabolism. This suggests potential therapeutic applications in managing diabetes, highlighting the compound's pharmacological relevance (Thakral & Singh, 2019).

Synthesis and Chemical Transformations

Research has also focused on the synthesis and transformation mechanisms of benzoic acid derivatives, offering insights into the chemical properties and reactivity of such compounds. This includes studies on directed lithiation processes and the preparation of labeled derivatives for pharmacological studies, providing valuable information for the development of new chemical entities with improved efficacy and safety profiles (Bennetau et al., 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2,4-dichloro-5-[2-(4-methoxyphenyl)ethylsulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5S/c1-24-11-4-2-10(3-5-11)6-7-19-25(22,23)15-8-12(16(20)21)13(17)9-14(15)18/h2-5,8-9,19H,6-7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIRTRWMHRGQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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